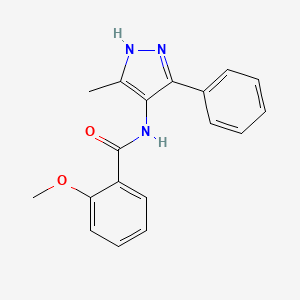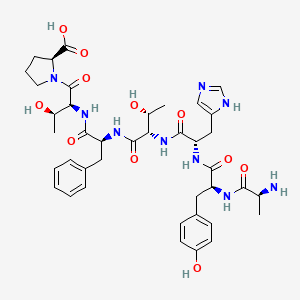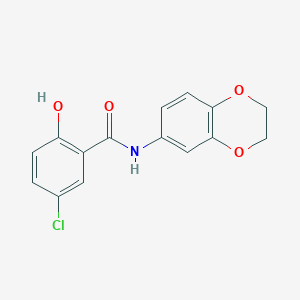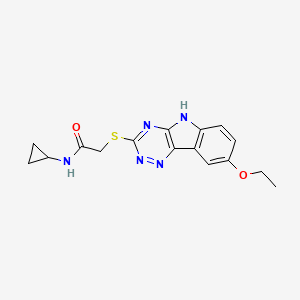![molecular formula C10H14ClN3O2 B12593741 3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one CAS No. 651054-87-4](/img/structure/B12593741.png)
3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one is a complex organic compound with a unique structure that includes an acetyl group, an aminopropyl group, and a chloropyridinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one typically involves multiple steps. One common method starts with the chlorination of pyridinone, followed by the introduction of the acetyl group through an acetylation reaction. The aminopropyl group is then added via a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.
化学反応の分析
Types of Reactions
3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially creating new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.
科学的研究の応用
3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins or other biomolecules. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological targets, influencing their activity. The chloropyridinone core can interact with various receptors or enzymes, modulating their function.
類似化合物との比較
Similar Compounds
N-[3-({4-[(3-aminopropyl)amino]butyl}amino)propyl]acetamide trihydrochloride: This compound shares the aminopropyl and acetyl groups but has a different core structure.
3-Aminopropyltriethoxysilane: This compound contains the aminopropyl group and is used in surface functionalization and polymer chemistry.
Uniqueness
3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one is unique due to its specific combination of functional groups and the chloropyridinone core. This structure provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
651054-87-4 |
|---|---|
分子式 |
C10H14ClN3O2 |
分子量 |
243.69 g/mol |
IUPAC名 |
3-acetyl-2-(3-aminopropylamino)-6-chloro-1H-pyridin-4-one |
InChI |
InChI=1S/C10H14ClN3O2/c1-6(15)9-7(16)5-8(11)14-10(9)13-4-2-3-12/h5H,2-4,12H2,1H3,(H2,13,14,16) |
InChIキー |
ZDQYBEDHVREKCA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(NC(=CC1=O)Cl)NCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12593684.png)
![N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide](/img/structure/B12593696.png)






![2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12593735.png)

